1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine)
Overview
Description
1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine) is a useful research compound. Its molecular formula is C18H34N4O2S and its molecular weight is 370.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine) is 370.24024751 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds, such as octakis[2-propyloxy-2-oxo-1-ethyl)thio]-21H, 23H-porphyrazine, derived from similar compounds, demonstrate the importance of these chemicals in creating new molecular structures with potential applications in material science and chemistry (Yahyazadeh & Zyabari, 2013).
Biomedical Applications
- Poly(amido-amine)s (PAAs) research, involving compounds with similar structural elements, shows their utility in biomedical fields, such as drug delivery systems and as endosomolytic polymers. The study explores the correlation between physicochemical and biological properties of these polymers (Ferruti et al., 2000).
Molecular Synthesis
- The development of mesocyclic and macrocyclic thiacrown ethers containing -SCH2SCH2S- units, using thiobis(bischloromethane), is a prime example of advancing the field of organic synthesis. These molecules exhibit unique chemical and physical properties (Edema et al., 1992).
Structural Studies
- Studies on compounds like Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, which share structural similarities, contribute to a deeper understanding of molecular structures and their potential applications in various scientific fields (Rimaz et al., 2009).
Advanced Material Science
- The study of vanadyl complexes with sterically crowded Schiff base ligands, including similar molecular structures, can lead to applications in material science and catalysis. This research contributes to the understanding of molecular geometry and electron paramagnetic resonance properties (Cornman et al., 1997).
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]sulfanylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O2S/c1-3-19-7-11-21(12-8-19)17(23)5-15-25-16-6-18(24)22-13-9-20(4-2)10-14-22/h3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHAABNWNNPCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCSCCC(=O)N2CCN(CC2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.